Cas no 892414-45-8 (1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol)

1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol structure
892414-45-8 structure
Product Name:1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol
CAS-nummer:892414-45-8
MF:C8H6F4N2O3
MW:254.138455867767
MDL:MFCD26960977
CID:2624561
PubChem ID:16039350
Update Time:2024-10-26

1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 1,1,1-trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol
    • CUZCOIIHDQAOAT-UHFFFAOYSA-N
    • 2-Fluoro-α-(nitromethyl)-α-(trifluoromethyl)-3-pyridinemethanol (ACI)
    • CS-14613
    • C12578
    • C8H6F4N2O3
    • MFCD26960977
    • 892414-45-8
    • 3-Pyridinemethanol,2-fluoro-alpha-(nitromethyl)-alpha-(trifluoromethyl)-
    • SCHEMBL12131810
    • A-(trifluoromethyl)-
    • DB-180370
    • CS-M2165
    • A-(nitromethyl)-
    • AKOS037650306
    • 3-Pyridinemethanol,2-fluoro-
    • 1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol
    • MDL: MFCD26960977
    • Inchi: 1S/C8H6F4N2O3/c9-6-5(2-1-3-13-6)7(15,4-14(16)17)8(10,11)12/h1-3,15H,4H2
    • InChI-sleutel: CUZCOIIHDQAOAT-UHFFFAOYSA-N
    • LACHT: [O-][N+](CC(C(F)(F)F)(C1C(F)=NC=CC=1)O)=O

Berekende eigenschappen

  • Exacte massa: 254.03145471g/mol
  • Monoisotopische massa: 254.03145471g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 294
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 78.9
  • XLogP3: 1.2

1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol Prijsmeer >>

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abcr
AB599795-250mg
1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol; .
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abcr
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1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  4 h, -75 °C
1.2 -75 °C → rt
1.3 Solvents: Nitromethane ;  overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Referentie
Synthesis and derivatization of 3-perfluoroalkyl-substituted 7-azaindoles
Schirok, Hartmut; Figueroa-Perez, Santiago; Thutewohl, Michael; Paulsen, Holger; Kroh, Walter; et al, Synthesis, 2007, (2), 251-258

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  4 h, -75 °C
1.2 < 45 °C; < 45 °C → rt
1.3 overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Improved Synthesis of the Selective Rho-Kinase Inhibitor 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine
Schirok, Hartmut; Paulsen, Holger; Kroh, Walter; Chen, Gang; Gao, Ping, Organic Process Research & Development, 2010, 14(1), 168-173

1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol Raw materials

1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol Preparation Products

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